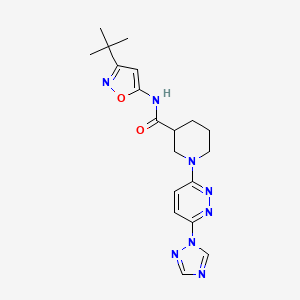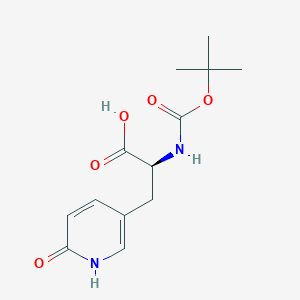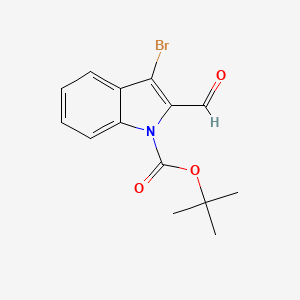![molecular formula C19H25N3O2S B2797731 4-{4-[(2,6-Dimethylmorpholin-4-yl)methyl]benzoyl}thiomorpholine-3-carbonitrile CAS No. 1797549-73-5](/img/structure/B2797731.png)
4-{4-[(2,6-Dimethylmorpholin-4-yl)methyl]benzoyl}thiomorpholine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{4-[(2,6-Dimethylmorpholin-4-yl)methyl]benzoyl}thiomorpholine-3-carbonitrile, also known as DT-13, is a synthetic compound that has been gaining attention in the scientific community due to its potential therapeutic applications. DT-13 belongs to the class of thiomorpholine-containing compounds, which have been found to possess a wide range of biological activities.
Mechanism of Action
4-{4-[(2,6-Dimethylmorpholin-4-yl)methyl]benzoyl}thiomorpholine-3-carbonitrile exerts its biological effects through various mechanisms, including the modulation of signaling pathways, the inhibition of enzyme activity, and the induction of apoptosis. For example, in cancer cells, this compound has been found to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and proliferation. This compound has also been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. In addition, this compound has been found to induce apoptosis in cancer cells through the activation of caspase-dependent and caspase-independent pathways.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects, including anti-inflammatory, anti-thrombotic, and neuroprotective effects. In cancer cells, this compound has been found to inhibit the expression of pro-inflammatory cytokines and chemokines, which are involved in tumor growth and metastasis. This compound has also been found to inhibit platelet aggregation and thrombus formation, which may be beneficial in the prevention and treatment of cardiovascular diseases. In addition, this compound has been found to protect neurons from oxidative stress and apoptosis, which may be useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-{4-[(2,6-Dimethylmorpholin-4-yl)methyl]benzoyl}thiomorpholine-3-carbonitrile in lab experiments is its high purity and yield, which allows for accurate and reproducible results. In addition, this compound has been found to have low toxicity and high selectivity for cancer cells, which may make it a promising candidate for cancer therapy. However, one of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Future Directions
There are several potential future directions for research on 4-{4-[(2,6-Dimethylmorpholin-4-yl)methyl]benzoyl}thiomorpholine-3-carbonitrile. One area of interest is the development of novel formulations and delivery methods that can improve its solubility and bioavailability. Another area of interest is the investigation of its potential synergistic effects with other anticancer agents, which may enhance its therapeutic efficacy. Finally, further studies are needed to elucidate the mechanisms underlying its neuroprotective effects, which may lead to the development of new treatments for neurodegenerative diseases.
Synthesis Methods
4-{4-[(2,6-Dimethylmorpholin-4-yl)methyl]benzoyl}thiomorpholine-3-carbonitrile can be synthesized through a multi-step process that involves the reaction of 2,6-dimethylmorpholine with benzoyl chloride, followed by the addition of thiomorpholine-3-carbonitrile. This reaction yields this compound in high purity and yield.
Scientific Research Applications
4-{4-[(2,6-Dimethylmorpholin-4-yl)methyl]benzoyl}thiomorpholine-3-carbonitrile has been studied for its potential therapeutic applications in a variety of diseases, including cancer, cardiovascular disease, and neurological disorders. In cancer research, this compound has been found to inhibit the growth and proliferation of cancer cells through various mechanisms, including the induction of apoptosis and the inhibition of angiogenesis. In cardiovascular disease research, this compound has been shown to have anti-inflammatory and anti-thrombotic effects, which may be beneficial in the prevention and treatment of cardiovascular diseases. In neurological disorder research, this compound has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
4-[4-[(2,6-dimethylmorpholin-4-yl)methyl]benzoyl]thiomorpholine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2S/c1-14-10-21(11-15(2)24-14)12-16-3-5-17(6-4-16)19(23)22-7-8-25-13-18(22)9-20/h3-6,14-15,18H,7-8,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAURRBJAQBJUQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CC=C(C=C2)C(=O)N3CCSCC3C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


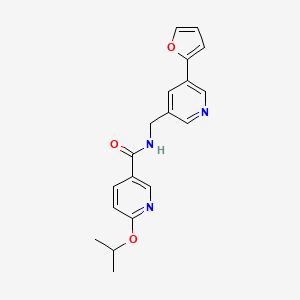
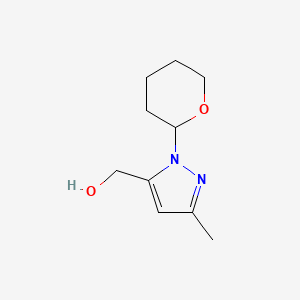
![2-[3-(1H-1,2,4-triazol-5-ylthio)propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2797653.png)
![N-(2,4-difluorophenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2797654.png)
![Tert-butyl N-[(2S)-3-methyl-1-(trifluoromethylsulfanyl)butan-2-yl]carbamate](/img/structure/B2797655.png)
![3-(5-Methoxy-3-methyl-1-benzofuran-2-yl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B2797656.png)
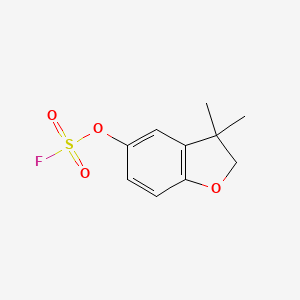
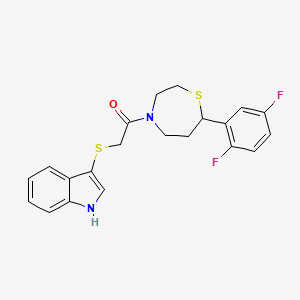
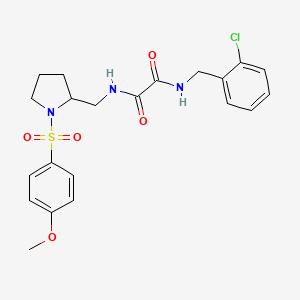
![{2-Methyl-7-oxabicyclo[2.2.1]heptan-2-yl}methanamine hydrochloride](/img/structure/B2797665.png)
